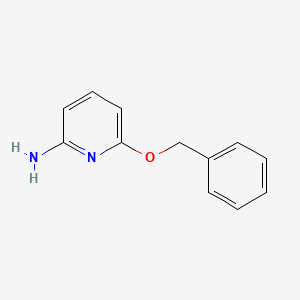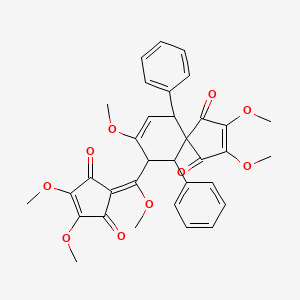
Bi-linderone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bi-linderone is a compound isolated from the traditional Chinese medicinal plant Lindera aggregata . It has been found to have activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 μg/mL .
Synthesis Analysis
The synthesis of Bi-linderone involves a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of linderaspirone A into Bi-linderone has been discovered, which may give clues to the biosynthetic pathway for Bi-linderone .Molecular Structure Analysis
The molecular weight of Bi-linderone is 600.61, and its formula is C34H32O10 . The structure of Bi-linderone contains a spirocyclopentenedione-containing carbon skeleton .科学的研究の応用
Anti-Inflammatory Activity
Bi-linderone has demonstrated potent anti-inflammatory effects. In studies using lipopolysaccharide (LPS)-induced BV2 microglia and RAW264.7 macrophage cells, it effectively inhibited the production of nitric oxide (NO), a key mediator of inflammation. Notably, three compounds—linderaspirone A, bi-linderone, and demethoxy-bi-linderone—stood out by suppressing the expression of pro-inflammatory proteins (inducible NO synthase and cyclooxygenase-2) and inhibiting nuclear factor κB activation .
Anti-Neuroinflammatory Potential
Given the rising prevalence of neurodegenerative diseases, compounds with neuroprotective properties are of immense interest. Bi-linderone, along with its derivatives, has shown promise in this regard. By modulating inflammatory pathways, it may contribute to the management of conditions like Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
Novel Carbon Skeleton
Bi-linderone boasts an unprecedented spirocyclopentenedione-containing carbon skeleton. Its unique structure sets it apart from other natural products and provides a foundation for further exploration and drug development .
Antidiabetic Activity
In addition to its anti-inflammatory effects, Bi-linderone has been tested for antidiabetic activity. Notably, it exhibited significant activity against glucosamine-induced insulin resistance in HepG2 cells. This finding suggests potential applications in diabetes research .
Structural Elucidation
Researchers have meticulously analyzed Bi-linderone’s structure using nuclear magnetic resonance (NMR) spectra and crystal X-ray diffraction. Understanding its precise configuration aids in unraveling its biological activities and potential therapeutic applications .
作用機序
Target of Action
Bi-linderone, a compound isolated from the traditional Chinese medicinal plant Lindera aggregata , has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells . This suggests that its primary target could be the insulin signaling pathway in these cells.
Biochemical Pathways
Bi-linderone likely affects the insulin signaling pathway, a critical biochemical pathway for glucose homeostasis . By enhancing insulin sensitivity, Bi-linderone could promote the uptake of glucose into cells, thereby reducing blood glucose levels. This could have downstream effects on other pathways related to energy metabolism and storage.
Pharmacokinetics
Its activity against insulin resistance in hepg2 cells suggests that it can be taken up by cells and exert its effects intracellularly .
Result of Action
Bi-linderone has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells . This suggests that it can enhance the sensitivity of these cells to insulin, promoting glucose uptake and potentially leading to a decrease in blood glucose levels. This could have beneficial effects for individuals with insulin resistance or type 2 diabetes.
Action Environment
The action of Bi-linderone may be influenced by various environmental factors. For example, the presence of other compounds in the medicinal plant Lindera aggregata could potentially affect the bioavailability and efficacy of Bi-linderone . Additionally, factors such as the individual’s metabolic state, diet, and the presence of other medications could also influence the action of Bi-linderone.
特性
IUPAC Name |
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIXMPUYUMOMIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the biological activity of Bi-linderone?
A1: Bi-linderone has demonstrated significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 µg/mL []. This suggests potential therapeutic benefits for metabolic disorders like type 2 diabetes.
Q2: How does Bi-linderone exert its anti-inflammatory and anti-neuroinflammatory effects?
A2: While the exact mechanism is still under investigation, research indicates that Bi-linderone, along with Linderaspirone A and Demethoxy-bi-linderone, significantly inhibits the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-α, and interleukin-6 in LPS-induced BV2 and RAW264.7 cells []. These compounds also suppress the expression of pro-inflammatory proteins like inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibit the activation of nuclear factor κB (NF-κB) [], a key regulator of inflammation.
Q3: What is the structure of Bi-linderone and what is unique about it?
A3: Bi-linderone possesses a unique spirocyclopentenedione-containing carbon skeleton, which is unprecedented in natural products []. This complex structure is formed through the dimerization of methyl linderone.
Q4: Can Bi-linderone be synthesized in the lab, and how?
A4: Yes, Bi-linderone can be synthesized through various methods. One approach involves a biomimetic total synthesis starting from methyl linderone and utilizing a photochemical [2 + 2] cycloaddition-Cope or radical rearrangement cascade triggered by sunlight []. Another method involves a three-step synthesis using a Darzens cyclopentenedione synthesis followed by dioxygen-assisted photochemical dimerization, and finally, thermal isomerization of Linderaspirone A into Bi-linderone []. A one-step biomimetic synthesis has also been reported [].
Q5: What is the relationship between Linderaspirone A and Bi-linderone?
A5: Linderaspirone A is a dimer of methyl linderone, and it can be thermally isomerized into Bi-linderone []. This discovery provides insights into the potential biosynthetic pathway of Bi-linderone in nature.
Q6: Are there any known intermediates in the biosynthesis of Bi-linderone?
A6: Research suggests that Lindoxepines A and B, isolated from the roots of Lindera aggregata, may be key intermediates in the biosynthetic pathway of Lindera cyclopentenediones, the class to which Bi-linderone belongs []. These compounds possess an unprecedented oxepine-2,5-dione derivative skeleton, potentially offering valuable insights into the natural formation of these molecules.
Q7: Have there been any computational studies on Bi-linderone?
A7: While detailed computational studies on Bi-linderone itself are limited in the provided literature, studies on its synthesis have utilized computational methods. For instance, during the investigation of 6π-electrocyclization reactions relevant to Bi-linderone synthesis, researchers employed computational calculations to understand the impact of intramolecular hydrogen bonding on the stability and reactivity of intermediates [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

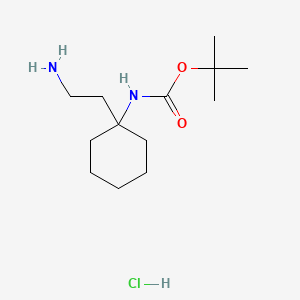



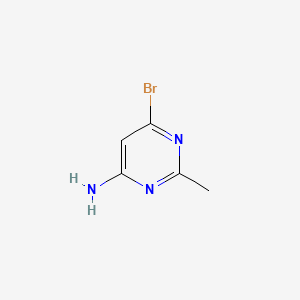


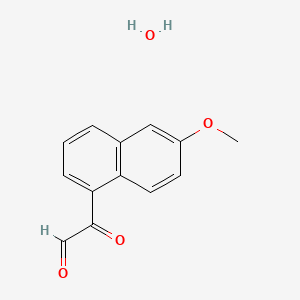
![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)



